

Glimepiride-d4: A Comprehensive Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: Glimepiride-d4

Cat. No.: B12297666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for **Glimepiride-d4**. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this isotopically labeled internal standard.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for **Glimepiride-d4**. These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties

Test	Specification
Product Name	Glimepiride-d4
CAS Number	1131981-29-7
Chemical Name	3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl)ethyl-1,1,2,2-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
Molecular Formula	C ₂₄ H ₃₀ D ₄ N ₄ O ₅ S
Molecular Weight	494.64 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO and Methanol

Table 2: Purity and Isotopic Enrichment

Test	Method	Specification
Chromatographic Purity	HPLC	≥98%
Mass Spectrometry Purity	LC-MS	Conforms to Structure
Isotopic Enrichment (d4)	Mass Spec	≥99%
¹ H-NMR	NMR	Conforms to Structure

Experimental Protocols

Detailed methodologies for the key analytical experiments are crucial for the accurate assessment of **Glimepiride-d4**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chromatographic purity of **Glimepiride-d4** and to identify and quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).[1]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate buffer or water with an acid modifier like formic acid. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[2]
- Flow Rate: Typically 1.0 mL/min.[2][3]
- Detection: UV detection at a wavelength of 228 nm or 230 nm.[3]
- Injection Volume: 5-20 μ L.
- Sample Preparation: A stock solution of **Glimepiride-d4** is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique used to confirm the molecular weight of **Glimepiride-d4** and to determine its isotopic purity.

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Chromatography: Similar HPLC conditions as described above can be used to separate the analyte before it enters the mass spectrometer.
- Mass Analysis:
 - Full Scan Mode: To confirm the molecular weight of **Glimepiride-d4** (m/z around 495.2 for $[M+H]^+$).

- Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To selectively detect and quantify the deuterated and non-deuterated forms of Glimepiride, allowing for the calculation of isotopic enrichment. For Glimepiride, the transition of m/z 491.2 \rightarrow 351.8 is often monitored.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

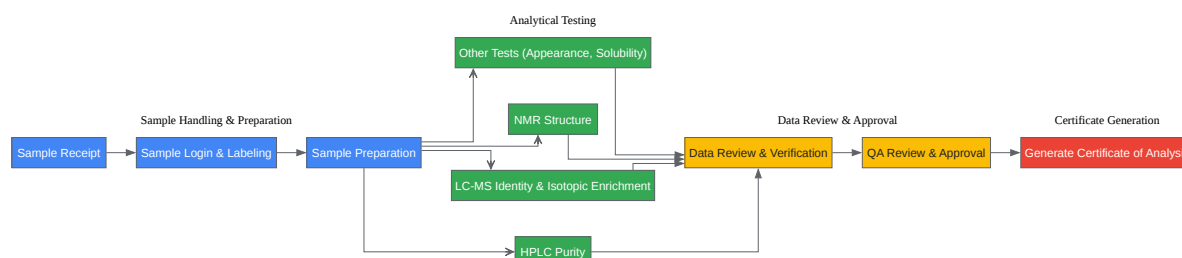
^1H -NMR spectroscopy is used to confirm the chemical structure of **Glimepiride-d4** by analyzing the chemical shifts and splitting patterns of its protons. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO- d_6 .
- Data Acquisition: Standard ^1H -NMR acquisition parameters are used.
- Data Analysis: The resulting spectrum is compared to the known spectrum of non-deuterated Glimepiride to confirm the structural integrity and the positions of deuterium labeling.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical standard like **Glimepiride-d4**.



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Caption: Workflow for Certificate of Analysis Generation.

Chemical Structure of Glimepiride-d4

This diagram shows the chemical structure of Glimepiride with the positions of deuterium labeling indicated.

D4 Labeling **Positions of Deuterium Labeling**

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Caption: Chemical Structure of **Glimepiride-d4**.

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